molecular formula C25H33N3O6S B12477175 3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B12477175
M. Wt: 503.6 g/mol
InChI Key: INLARDVSPVEHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Carbamothioyl Group: The benzamide is then reacted with an isothiocyanate to introduce the carbamothioyl group.

    Functionalization of the Phenyl Ring: The phenyl ring is functionalized through a series of reactions, including nitration, reduction, and acylation, to introduce the methoxy and methylpropanoyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, acids

    Reduction: Amines

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form multiple interactions, including hydrogen bonds and hydrophobic interactions, with its targets. This can lead to inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the complex functionalization seen in the target compound.

    3,4,5-triethoxybenzoic acid: Similar core structure but lacks the additional functional groups.

    N-(3-methoxy-4-nitrophenyl)carbamothioyl derivatives: Share the carbamothioyl group but differ in the substitution pattern on the phenyl ring.

Uniqueness

This makes it a versatile compound for research and development in various fields .

Properties

Molecular Formula

C25H33N3O6S

Molecular Weight

503.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H33N3O6S/c1-7-32-20-12-16(13-21(33-8-2)22(20)34-9-3)24(30)28-25(35)26-17-10-11-18(19(14-17)31-6)27-23(29)15(4)5/h10-15H,7-9H2,1-6H3,(H,27,29)(H2,26,28,30,35)

InChI Key

INLARDVSPVEHFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.